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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein
kinase (MAPK) pathway that has been investigated for its potential in oncology. Developed by
Eli Lilly and Company, this compound showed promise in preclinical studies by modulating
inflammatory responses and inducing apoptosis in cancer cells. However, its clinical
development was halted during Phase 1 trials due to toxicity issues, which prevented the
determination of a biologically effective dose. This technical guide provides a comprehensive
overview of the available information on LY3007113, including its mechanism of action, and a
summary of its preclinical and clinical findings.

Chemical Structure and Properties

A definitive public disclosure of the chemical structure, IUPAC name, molecular formula, and
molecular weight for LY3007113 is not available in the public domain, including scientific
literature and patent databases. Chemical vendors list these properties as "Unknown".[1][2]
Based on its classification as a pyridopyrimidine, it belongs to a chemical class known for its
ability to competitively bind to the ATP-binding site of kinases.[3]

Table 1: Physicochemical and General Properties of LY3007113
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Property Value Reference
Appearance Solid powder [2]
Solubility Soluble in DMSO, not in water [3]
Purity >98% [2]

Dry, dark, and at O - 4°C for

short term (days to weeks) or
Storage (2]

-20°C for long term (months to

years)

_ _ p38 mitogen-activated protein
Mechanism of Action , o [1][3]
kinase (MAPK) inhibitor

Origin United States [3]

Mechanism of Action and Signaling Pathway

LY3007113 functions as an inhibitor of p38 MAPK, a key enzyme in a signaling cascade that
responds to a variety of extracellular stimuli, including cellular stress and cytokines.[3] The p38
MAPK pathway plays a crucial role in regulating cellular processes such as inflammation,
apoptosis, and cell proliferation.[3] In cancer cells, this pathway is often upregulated.[3]

By inhibiting p38 MAPK, LY3007113 prevents the phosphorylation of downstream substrates,
most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3] This disruption of the
signaling cascade can lead to a reduction in the production of pro-inflammatory cytokines like
TNF, IL-1, and IL-6, and can induce apoptosis in tumor cells.[3]
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p38 MAPK Signaling Pathway and the inhibitory action of LY3007113.

Preclinical and Clinical Studies
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Preclinical Evaluation

Preclinical studies demonstrated the potential of LY3007113 as an anti-cancer agent. In vitro
experiments using HelLa cells showed that the compound inhibited the phosphorylation of
MAPKAP-K2, confirming its intracellular activity.[4] In vivo studies in mice bearing human
glioblastoma (U87MG) xenografts also showed that oral administration of LY3007113 inhibited
p-MAPKAP-K2 in both peripheral blood and tumor tissue.[4] Furthermore, LY3007113 exhibited
activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as

leukemia.[4]

Phase 1 Clinical Trial

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and
pharmacodynamics of LY3007113 in patients with advanced cancer.[4]

Table 2: Summary of Phase 1 Clinical Trial Results for LY3007113
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Parameter Finding Reference
Maximum Tolerated Dose 30 mg administered orally 4]
(MTD) every 12 hours (Q12H)
Upper gastrointestinal
o o hemorrhage and increased
Dose-Limiting Toxicities (DLTSs) ) [4]
hepatic enzymes, observed at
the 40 mg Q12H dose level.
Tremor, rash, stomatitis,
Common Adverse Events ) )
increased blood creatine [4]
(>10%) . :
phosphokinase, and fatigue.
Approximately 2 hours (range:
Pharmacokinetics (tmax) 0.5-6 hours) after both single [4]
and repeated dosing.
Geometric mean of
o approximately 10 hours
Pharmacokinetics (t1/2) [4]

(range: 5-27 hours) on cycle 1
day 28.

Accumulation Ratio

Approximately 1.8.

[4]

Pharmacodynamics

Maximal inhibition (80%) of
MAPKAP-K2 phosphorylation
in peripheral blood
mononuclear cells was not
achieved. Sustained minimal
inhibition (60%) was not
maintained for 6 hours after

dosing.

[4]

Clinical Outcome

The best overall response was
stable disease in 3 out of 27
patients. Further clinical
development was not pursued
due to toxicity precluding the
achievement of a biologically

effective dose.

[4]
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Experimental Protocols

Pharmacokinetic Analysis: Liquid Chromatography with
Tandem Mass Spectrometry (LC-MS/MS)

The plasma concentrations of LY3007113 and its metabolites, LSN3025641 and LSN3047151,
were determined using a validated LC-MS/MS method.[4]

Sample Preparation:

o Protein Precipitation: Analytes were extracted from human plasma via protein precipitation.

[4]
Chromatography:
e Column: Onyx Monolithic C18 column (Phenomenex).[4]

» Mobile Phase: Specific details on the mobile phase composition and gradient are not publicly
available.

Mass Spectrometry:
« lonization: Positive ion electrospray.[4]

o Detection: Tandem mass spectrometry. Specific precursor and product ion transitions are not
publicly available.

Quantification:

e Lower Limit of Quantification (LLOQ): 1 ng/mL for LY3007113.[4]

o Upper Limit of Quantification (ULOQ): 1000 ng/mL for LY3007113.[4]
Validation Parameters:

 Interassay Accuracy (% relative error): -0.9% to 7.0% for LY3007113.[4]

 Interassay Precision (% relative SD): 2.8% to 5.6% for LY3007113.[4]
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A generalized workflow for the LC-MS/MS based pharmacokinetic analysis of LY3007113.

Conclusion
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LY3007113 is a p38 MAPK inhibitor that demonstrated relevant biological activity in preclinical
models of cancer. However, the Phase 1 clinical trial revealed a toxicity profile that prevented
dose escalation to levels required for a sustained biological effect. While the development of
LY3007113 was discontinued, the data gathered from its investigation contribute to the broader
understanding of targeting the p38 MAPK pathway in oncology and the challenges associated
with developing inhibitors for this pathway. The lack of a publicly available chemical structure
for LY3007113 limits a full understanding of its structure-activity relationship and
physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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